Cas no 10189-78-3 (6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one)
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one,6,11-dihydro-
- 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-
- 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-on
- 6,11-Dihydro-5H-pyrido-[2,3-b][1,5]-benzodiazepine-5-one
- 6,11-dihydropyrido[2,3-b][1,5]benzodiazepin-5(6H)-one
- 6H-pyrido< 2,3-b> < 1,5> benzodiazepin-5(11H)-one
- AC1L9QTW
- AO-095
- Oprea1_170599
- SureCN5937366
- 2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- 6,11-Dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one
- 10189-78-3
- DTXSID80144315
- SMR000161257
- AKOS001847999
- CS-0062213
- NCGC00247239-01
- MLS000537582
- SFRAVXBSPHJEBZ-UHFFFAOYSA-N
- FT-0729547
- SCHEMBL17786321
- 5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one, 6,11-dihydro-
- SCHEMBL5937366
- CHEMBL72135
- W-200654
- MFCD01568823
- 9N-757
- AO-095/42800781
- HMS2189D14
- DB-058720
- 2,4,10-TRIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(15),3(8),4,6,11,13-HEXAEN-9-ONE
- 6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one
-
- MDL: MFCD01568823
- Inchi: 1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16)
- InChI Key: SFRAVXBSPHJEBZ-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=NC=2NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 211.07467
- Monoisotopic Mass: 211.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.275
- Melting Point: 283-287 ºC
- PSA: 54.02
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182483-250mg |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95% | 250mg |
$196.02 | 2023-09-04 | |
| Alichem | A029182483-1g |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95% | 1g |
$514.80 | 2023-09-04 | |
| Alichem | A029182483-5g |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95% | 5g |
$1835.92 | 2023-09-04 | |
| TRC | D280341-100mg |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | 100mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D280341-500mg |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | 500mg |
$ 815.00 | 2022-06-05 | ||
| TRC | D280341-1g |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | 1g |
$ 1270.00 | 2022-06-05 | ||
| Apollo Scientific | OR33385-1g |
2,4,10-Triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one |
10189-78-3 | tech | 1g |
£950.00 | 2023-09-02 | |
| Ambeed | A760803-5g |
6,11-Dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepin-5-one |
10189-78-3 | 95+% | 5g |
$3100.0 | 2024-08-02 | |
| A2B Chem LLC | AA07386-1g |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| A2B Chem LLC | AA07386-1mg |
6,11-Dihydro-5h-pyrido[2,3-b][1,5]benzodiazepin-5-one |
10189-78-3 | >90% | 1mg |
$201.00 | 2024-04-20 |
6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one Suppliers
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Additional information on 6,11-Dihydro-5h-pyrido2,3-b1,5benzodiazepin-5-one
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: A Comprehensive Overview
CAS No. 10189-78-3, commonly referred to as 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodiazepines, a group of drugs known for their anxiolytic, sedative, and hypnotic properties. However, 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one exhibits distinct structural and functional characteristics that set it apart from traditional benzodiazepines.
The molecular structure of CAS No. 10189-78-3 is characterized by a fused bicyclic system consisting of a pyridine ring and a benzodiazepine moiety. This unique arrangement contributes to its pharmacodynamic properties and potential therapeutic applications. Recent studies have highlighted its potential as a modulator of GABA receptors, which are critical in regulating neuronal activity and maintaining CNS homeostasis.
One of the most intriguing aspects of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is its ability to interact with GABA-A receptors in a manner distinct from conventional benzodiazepines. Unlike traditional agents that bind to the same site on the receptor complex, this compound exhibits partial agonism at certain subtypes of GABA-A receptors. This differential interaction may confer unique therapeutic benefits while potentially reducing the risk of side effects associated with traditional benzodiazepines.
Preliminary research on CAS No. 10189-78-3 has demonstrated promising results in preclinical models of anxiety and sleep disorders. Studies conducted in rodent models have shown that this compound exhibits anxiolytic effects comparable to those of diazepam but with a more favorable safety profile. Furthermore, its ability to enhance slow-wave sleep without significantly affecting rapid eye movement (REM) sleep suggests potential utility in the treatment of insomnia.
The synthesis of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The key steps include the formation of the pyridine ring system and subsequent cyclization to form the benzodiazepine moiety. Recent advancements in synthetic methodology have enabled researchers to optimize the synthesis process, improving both yield and purity.
In terms of pharmacokinetics, CAS No. 10189-78-3 demonstrates moderate oral bioavailability and undergoes hepatic metabolism via cytochrome P450 enzymes. Its half-life is relatively short compared to other benzodiazepines; however, this characteristic may be advantageous in certain clinical settings where rapid onset and offset are desired.
The potential clinical applications of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one extend beyond anxiety and sleep disorders. Preclinical data suggest that it may also be effective in treating conditions such as epilepsy and neurodegenerative diseases where GABAergic dysfunction plays a role. Additionally, its unique receptor binding profile raises the possibility of developing formulations with reduced dependence liability compared to traditional benzodiazepines.
In conclusion,CAS No. 10189-78-3, or6,11-Dihydro-5H-pyrido[2,b][b,b]benzodiazepinone, represents an exciting advancement in the field of CNS drug development. Its novel mechanism of action combined with favorable pharmacokinetic properties positions it as a promising candidate for addressing unmet medical needs in anxiety disorders and beyond.
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